7-Iodobenzo[b]thiophen-2-amine
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Overview
Description
7-Iodobenzo[b]thiophen-2-amine is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The iodine atom at the 7th position and the amine group at the 2nd position make this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodobenzo[b]thiophen-2-amine can be achieved through several methods. One common approach involves the iodination of benzo[b]thiophene followed by amination. The iodination can be performed using iodine and an oxidizing agent such as hydrogen peroxide. The resulting 7-iodobenzo[b]thiophene can then be subjected to amination using ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination and amination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-Iodobenzo[b]thiophen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: The amine group can participate in coupling reactions to form amides, imines, or other nitrogen-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or organometallic reagents can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Thiols and other reduced forms are common reduction products.
Scientific Research Applications
7-Iodobenzo[b]thiophen-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 7-Iodobenzo[b]thiophen-2-amine involves its interaction with specific molecular targets and pathways. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Benzo[b]thiophene: Lacks the iodine and amine groups, making it less reactive in certain reactions.
7-Bromobenzo[b]thiophen-2-amine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
2-Aminobenzo[b]thiophene: Lacks the iodine atom, affecting its chemical behavior and applications.
Uniqueness: 7-Iodobenzo[b]thiophen-2-amine is unique due to the presence of both the iodine atom and the amine group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C8H6INS |
---|---|
Molecular Weight |
275.11 g/mol |
IUPAC Name |
7-iodo-1-benzothiophen-2-amine |
InChI |
InChI=1S/C8H6INS/c9-6-3-1-2-5-4-7(10)11-8(5)6/h1-4H,10H2 |
InChI Key |
SUIFCPCXDCZNFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)I)SC(=C2)N |
Origin of Product |
United States |
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